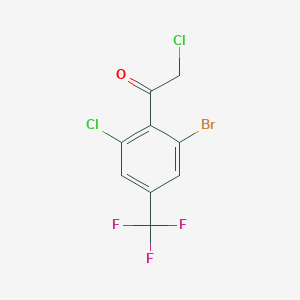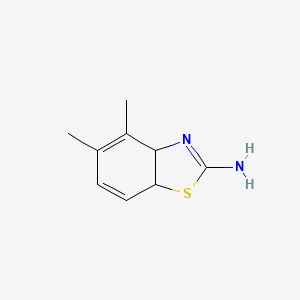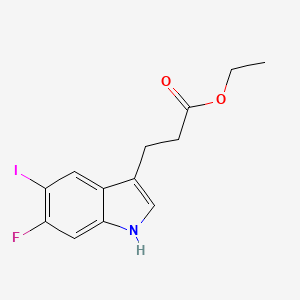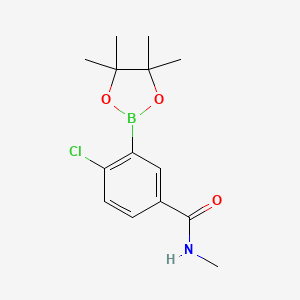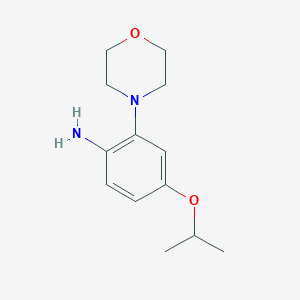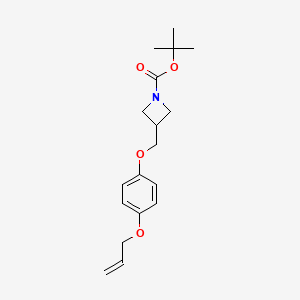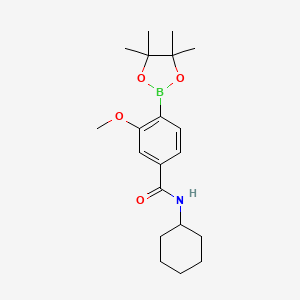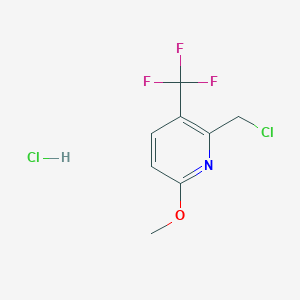
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties . The presence of the trifluoromethyl group imparts unique characteristics to the compound, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride involves several steps. One common method includes the chlorination of 2-methyl-6-methoxy-3-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the desired product. Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.
Oxidation Reactions: Under specific conditions, the compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced using suitable reducing agents to yield different products.
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine Hydrochloride can be compared with other trifluoromethylpyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in crop protection products.
4-(Trifluoromethyl)pyridine: Utilized in the synthesis of metal-organic frameworks and other specialty chemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H8Cl2F3NO |
|---|---|
Poids moléculaire |
262.05 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H7ClF3NO.ClH/c1-14-7-3-2-5(8(10,11)12)6(4-9)13-7;/h2-3H,4H2,1H3;1H |
Clé InChI |
QHUKYDHEXBNWGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=C(C=C1)C(F)(F)F)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13721058.png)

![trans 4-(5-tert-Butyl-[1,3,4]oxadiazol-2-yl)-cyclohexylamine](/img/structure/B13721067.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10E,12E)-9-hydroxyoctadeca-10,12-dienoate](/img/structure/B13721083.png)

